3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride
Description
3-Amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride is a cyclobutane-derived compound featuring a hydroxyl group, a methylsulfanyl-methyl substituent, and an amino group, all positioned on a strained four-membered ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. For example, the synthesis of methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride () shares procedural similarities, such as the use of ethyl acetate and toluenesulfonate, suggesting comparable purification challenges and solubility profiles .
Properties
IUPAC Name |
3-amino-3-(methylsulfanylmethyl)cyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS.ClH/c1-9-4-6(7)2-5(8)3-6;/h5,8H,2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRILWHDMJTWTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CC(C1)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with methylthiomethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the substituents introduced.
Scientific Research Applications
3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The methylsulfanyl group may also participate in interactions with other molecules, affecting the compound’s overall activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their differentiating features:
Key Structural and Functional Differences:
- Unlike the difluorophenyl-containing analog (), the target lacks aromaticity, which may reduce π-π stacking interactions but improve solubility .
- Ring Strain: Cyclobutane derivatives (e.g., the target compound and methyl 1-(methylamino)cyclobutanecarboxylate) exhibit higher ring strain than cyclopentane analogs (e.g., Reference Example 87 in ), influencing reactivity and conformational flexibility .
- Synthetic Utility: The target compound’s hydroxyl and amino groups make it a versatile intermediate for crosslinking or further functionalization, whereas pyrazole-based analogs () are tailored for click chemistry .
Research Findings and Data
Physicochemical Properties (Inferred from Analog Data):
- Solubility : Hydrochloride salts of cyclobutane amines (e.g., (1s,3s)-3-(methoxymethyl)cyclobutan-1-amine HCl) typically exhibit moderate solubility in polar solvents like DMSO or ethyl acetate, as seen in NMR preparation protocols .
- Thermal Stability: Cyclobutane rings with electron-withdrawing groups (e.g., sulfonyl in 3-(aminomethyl)-3-methoxy-1-thiolane-1,1-dione HCl) show lower thermal stability compared to the target compound’s hydroxyl and methylsulfanyl substituents .
Biological Activity
3-Amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride is a cyclobutane derivative notable for its unique structural features, including an amino group and a methylsulfanyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
- Molecular Formula: C₆H₁₃NOS·HCl
- Molecular Weight: 147.24 g/mol
- CAS Number: 2229151-48-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino and methylsulfanyl groups facilitate hydrogen bonding and hydrophobic interactions, which can influence the activity and function of these targets.
Enzyme Inhibition
Studies indicate that this compound may act as an enzyme inhibitor. The specific pathways affected depend on the context of its application, such as:
- Kinase Inhibition: Similar compounds have demonstrated kinase inhibition, which is crucial in regulating cellular processes like growth and proliferation. For instance, small molecule inhibitors targeting kinases have been extensively studied for their therapeutic potential in cancer treatment .
Case Studies
- In Vitro Studies: Preliminary in vitro studies have indicated that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines. The concentration at which these effects occur (IC50 values) is critical for assessing therapeutic viability.
- Pharmacological Screening: Compounds such as 3-amino derivatives have been screened for their effects on cell proliferation and apoptosis induction in various cancer models. These studies often utilize assays measuring fluorescence intensity related to cell viability and apoptosis markers .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential enzyme inhibitor, antimicrobial |
| 3-Amino-3-methylcyclobutan-1-ol | Structure | Reported antimicrobial activity |
| 3-Amino-3-[(methylsulfanyl)methyl]cyclobutanone | Structure | Kinase inhibition studies |
Synthesis and Production
The synthesis of this compound involves several steps:
- Formation of the Cyclobutane Ring: Utilizing suitable precursors.
- Amination Reaction: Introducing the amino group through amination.
- Thiolation Reaction: Adding the methylsulfanyl group via thiolation.
These synthetic routes are crucial for producing the compound in sufficient purity for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
